1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)-
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Overview
Description
1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including its role as an inhibitor of various enzymes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of functionalized compounds with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit enzyme inhibitory activities and have potential therapeutic applications.
Uniqueness
1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in medicinal chemistry and pharmaceutical research .
Biological Activity
The compound 1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound based on recent research findings, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Structure and Design
The 1H-Pyrazolo(3,4-d)pyrimidine scaffold is a versatile pharmacophore known for its ability to inhibit various kinases, including the Epidermal Growth Factor Receptor (EGFR). The design of new derivatives often involves modifications to enhance potency and selectivity against specific cancer cell lines.
Anticancer Properties
Recent studies have demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. For instance:
- In vitro Studies : Various derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies revealed that certain compounds showed potent anti-proliferative effects. For example, compound 12b exhibited IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of EGFR signaling pathways. Compound 12b was noted for its ability to induce apoptosis and arrest the cell cycle at the S and G2/M phases. Flow cytometric analyses indicated an increase in the BAX/Bcl-2 ratio by 8.8-fold , suggesting enhanced apoptotic signaling .
Structure-Activity Relationships (SAR)
The efficacy of pyrazolo[3,4-d]pyrimidine derivatives can be influenced by structural modifications:
- Substituents : The presence of different substituents on the pyrazolo ring can significantly alter biological activity. For instance, compounds with halogen substitutions demonstrated improved potency compared to their unsubstituted counterparts .
- Linkers and Functional Groups : Modifications involving linker regions and functional groups also play a crucial role in enhancing selectivity and reducing off-target effects. Compounds linked to piperazine rings showed promising results as FLT3 inhibitors in various cancer models .
Example 1: Dual EGFR/VGFR2 Inhibition
A recent study synthesized a series of phenylpyrazolo[3,4-d]pyrimidine derivatives that acted as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VGFR2). Among these, compound 5i was identified as a potent inhibitor with IC50 values of 0.3 µM for EGFR and 7.60 µM for VGFR2. This compound effectively inhibited tumor growth in MCF-7 models and induced significant apoptosis .
Example 2: Polymorphs with Enhanced Stability
Research into conformational polymorphs of pyrazolo[3,4-d]pyrimidine derivatives revealed two distinct forms (α and β), with the β-form exhibiting greater stability by 11 kJ/mol compared to the α-form. This stability may impact the bioavailability and efficacy of these compounds in therapeutic applications .
Data Summary
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
12b | A549 | 8.21 | Apoptosis induction |
12b | HCT-116 | 19.56 | Cell cycle arrest |
5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibition |
5i | MCF-7 | 7.60 | Tumor growth inhibition |
Properties
CAS No. |
122949-66-0 |
---|---|
Molecular Formula |
C9H12N6O2S |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
4-amino-1-(2-hydroxyethoxymethyl)pyrazolo[3,4-d]pyrimidine-3-carbothioamide |
InChI |
InChI=1S/C9H12N6O2S/c10-7-5-6(8(11)18)14-15(4-17-2-1-16)9(5)13-3-12-7/h3,16H,1-2,4H2,(H2,11,18)(H2,10,12,13) |
InChI Key |
PNMURGPVEPYPIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=NN(C2=N1)COCCO)C(=S)N)N |
Origin of Product |
United States |
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